molecular formula C15H19N3O2S B12123956 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid

4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid

Cat. No.: B12123956
M. Wt: 305.4 g/mol
InChI Key: QBFCTEFYWAVHMX-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a 2-methyl-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core linked to a butyric acid moiety via an amino group. Its structure combines a bicyclic heteroaromatic system with a flexible aliphatic chain, enabling interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]butanoic acid

InChI

InChI=1S/C15H19N3O2S/c1-9-17-14(16-8-4-7-12(19)20)13-10-5-2-3-6-11(10)21-15(13)18-9/h2-8H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

QBFCTEFYWAVHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophenol and a suitable diketone under acidic or basic conditions to form the thienopyrimidine core.

    Alkylation: The core structure is then alkylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.

    Amination: The resulting intermediate undergoes amination with butyric acid derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions can target the double bonds within the ring structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Medically, it has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, either inhibiting or activating the target, thereby modulating biological pathways. For example, it may inhibit a specific enzyme by mimicking the enzyme’s natural substrate, thus blocking its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features
4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid (Target) Butyric acid chain C₁₆H₂₀N₃O₂S 333.42 Enhanced solubility due to carboxylic acid; potential GPCR modulation
N-(4-Methoxyphenyl)-N,2-dimethyl analog (Compound 8, ) 4-Methoxyphenyl, N-methyl C₁₉H₂₁N₃OS 339.45 Improved lipophilicity; moderate cytotoxicity (IC₅₀ >5 μM in cancer cells)
2-Methyl-N-(4-(methylthio)phenyl) analog (Compound 11, ) 4-Methylthiophenyl C₁₉H₂₁N₃S₂ 355.52 Higher metabolic stability due to methylthio group; kinase inhibition
3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid () Propionic acid chain C₁₃H₁₅N₃O₂S 277.35 Shorter chain reduces steric hindrance; lower logP vs. butyric acid analog
4-Morpholino-2-(3,4,5-trimethoxyphenyl) analog (Compound VIl, ) Morpholino, 3,4,5-trimethoxyphenyl C₂₄H₂₈N₃O₃S 453.57 Bulky substituents enhance kinase selectivity; IC₅₀ = 0.85 μM for CDK2

Key Findings :

Substituent Effects on Solubility :

  • The butyric acid chain in the target compound confers superior aqueous solubility (logP ~1.2) compared to lipophilic analogs like Compound 8 (logP ~3.1) .
  • Propionic acid derivatives (e.g., C₁₃H₁₅N₃O₂S) exhibit intermediate solubility, highlighting the chain-length dependency .

Biological Activity: Cytotoxicity: Methylthiophenyl-substituted analogs (e.g., Compound 11) show potent cytotoxicity (IC₅₀ = 4.54 μM) in leukemia cells, attributed to thioether-mediated redox modulation . Kinase Inhibition: Morpholino and trimethoxyphenyl groups (Compound VIl) enhance binding to CDK2 ATP pockets, outperforming the target compound in enzymatic assays .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 4-chloropyrimidine precursors with butyric acid derivatives, yielding ~68% purity after column chromatography . In contrast, morpholino derivatives require multi-step functionalization with oxalyl chloride or sodium hydride, reducing scalability .

Biological Activity

The compound 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid (commonly referred to as the compound of interest) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 298.39 g/mol
  • Structural Features : The compound contains a thieno-pyrimidine core with an amino group and a butyric acid moiety, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that the compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating potent growth inhibition as measured by thymidine uptake assays .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways:

  • Inhibition of MEK1/2 Kinases : The compound has been shown to effectively inhibit MEK1/2 kinases, leading to downregulation of phospho-ERK1/2 and its downstream effector p-p70S6K.
  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in sensitive cancer cell lines, which is crucial for preventing cell division and proliferation.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

  • Bioavailability : Preliminary data suggest high oral bioavailability due to favorable physicochemical properties.
  • Toxicity Studies : Toxicity assessments indicate that significant toxic effects occur at higher doses (e.g., 100 mg/kg), emphasizing the need for careful dose optimization in therapeutic applications .

Study 1: Efficacy in Diet-Induced Obesity Models

A study investigated the lipid-lowering effects of a related compound derived from this class in diet-induced obesity (DIO) mice:

  • Dosage : Mice treated with 15 mg/kg/day for 7 weeks.
  • Findings : The treatment significantly reduced hepatic lipid accumulation and improved glucose tolerance via inhibition of SREBP pathways .

Study 2: In Vitro Activity Against Cancer Cell Lines

A systematic evaluation of the compound's cytotoxic effects on various cancer cell lines was conducted:

Cell LineIC50 (µM)Mechanism of Action
MV4-110.3MEK1/2 inhibition
MOLM131.2Induction of G0/G1 phase arrest
A375 (melanoma)14Downregulation of ERK signaling

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